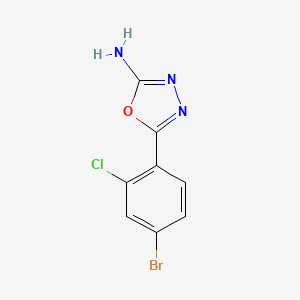5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine
CAS No.: 1157719-91-9
Cat. No.: VC3352739
Molecular Formula: C8H5BrClN3O
Molecular Weight: 274.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1157719-91-9 |
|---|---|
| Molecular Formula | C8H5BrClN3O |
| Molecular Weight | 274.5 g/mol |
| IUPAC Name | 5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C8H5BrClN3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
| Standard InChI Key | XTEOJKTVXAELNO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)Cl)C2=NN=C(O2)N |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C2=NN=C(O2)N |
Introduction
Chemical Structure and Properties
5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine features a five-membered oxadiazole ring with an amino group at the 2-position and a halogen-substituted phenyl ring at the 5-position. The phenyl substituent contains bromine at the para position and chlorine at the ortho position, contributing to its unique electronic and steric properties.
Structural Characteristics
The compound belongs to the 1,3,4-oxadiazole class, which contains a five-membered heterocyclic ring with two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. This arrangement creates a planar, aromatic system with distinct electron distribution that influences its chemical behavior and biological interactions.
Physical and Chemical Properties
Based on structural similarities to related compounds, 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine is expected to have the following properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C8H5BrClN3O | Contains bromine, chlorine, nitrogen, and oxygen |
| Molecular Weight | ~274.51 g/mol | Calculated based on atomic weights |
| Physical Appearance | Crystalline solid | Typical for similar heterocyclic compounds |
| Solubility | Limited water solubility; soluble in organic solvents | Characteristic of halogenated aromatic compounds |
| Melting Point | Estimated 180-220°C | Based on similar oxadiazole derivatives |
The presence of both bromine and chlorine atoms increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Meanwhile, the amino group at the 2-position of the oxadiazole ring provides a site for hydrogen bonding and further derivatization .
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine likely follows similar routes to those established for related oxadiazole derivatives. Based on the literature for similar compounds, several synthetic pathways can be proposed:
Cyclization of Acylhydrazides
One potential synthetic route involves the cyclization of appropriately substituted acylhydrazides. This approach typically begins with 4-bromo-2-chlorobenzoic acid, which is converted to the corresponding acid chloride, then to the hydrazide, followed by reaction with cyanogen bromide or a similar reagent to form the oxadiazole ring with an amino functionality .
Thiosemicarbazide Route
Another established method for similar compounds begins with the formation of a thiosemicarbazide intermediate from 4-bromo-2-chlorobenzohydrazide, followed by cyclization under oxidative conditions to yield the oxadiazole ring system .
Optimization Strategies
For laboratory-scale synthesis, parameters such as temperature, solvent choice, and reaction time can significantly impact yield and purity. The use of microwave-assisted synthesis has been reported to improve efficiency for similar heterocyclic compounds, potentially offering advantages for the preparation of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine as well.
Structural Comparison with Related Compounds
Comparison with Thiadiazole Analog
The compound 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 1157723-14-2) represents a close structural analog that differs only in the replacement of the oxygen atom with sulfur in the heterocyclic ring. This thiadiazole derivative has been more extensively studied, with established synthesis methods including cyclization reactions of appropriate precursors.
The substitution of oxygen with sulfur modifies the electronic properties of the heterocycle, potentially altering biological activities and chemical reactivity. Thiadiazoles generally exhibit different hydrogen bonding characteristics and metabolic stability compared to their oxadiazole counterparts.
Comparison with Fluorinated Analog
Another close structural analog is 5-(4-Bromo-2-fluorophenyl)-1,3,4-oxadiazol-2-amine (PubChem CID: 24698445), which contains a fluorine atom instead of chlorine at the 2-position of the phenyl ring .
The substitution of chlorine with fluorine alters the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. Fluorine's smaller size and stronger electronegativity compared to chlorine could result in different pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship Insights
Impact of Heterocyclic Ring
Research on similar compounds suggests that the nature of the heterocyclic ring significantly influences biological activity. When comparing oxadiazole and thiadiazole analogs, studies have shown that the conversion of thiadiazole to oxadiazole can be detrimental to enzyme inhibitory activity, with observed decreases in potency by factors of approximately 3.9× .
Influence of Substituents
The position and nature of substituents on the phenyl ring play crucial roles in determining biological activity. Research on related compounds has demonstrated that:
-
The presence of halogen atoms (Br, Cl, F, I) at the 4-position of the phenyl ring often enhances enzyme inhibitory activity.
-
Bulky substituents typically increase IC50 values, suggesting reduced potency.
-
The removal of secondary amine functionality or its replacement with sulfide generally decreases inhibitory activity .
These structure-activity relationships provide valuable insights for potential optimization of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine for specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume